molecular formula C11H11IO2 B2452636 Methyl 1-(4-iodophenyl)cyclopropanecarboxylate CAS No. 630384-36-0

Methyl 1-(4-iodophenyl)cyclopropanecarboxylate

Cat. No.: B2452636
CAS No.: 630384-36-0
M. Wt: 302.111
InChI Key: AFNUSZPFMBSKAE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate, which precisely describes the molecular architecture and functional group arrangement. This nomenclature follows established IUPAC conventions by identifying the principal functional group as the carboxylate ester, with the cyclopropane ring serving as the primary carbon framework. The substituent nomenclature accurately reflects the para-iodinated phenyl group attachment at the 1-position of the cyclopropane ring, providing unambiguous structural identification.

The Chemical Abstracts Service has assigned registry number 630384-36-0 to this compound, establishing its unique identity within chemical databases and regulatory frameworks. This CAS number serves as the definitive identifier for tracking the compound across scientific literature, commercial suppliers, and regulatory documentation. The systematic assignment of this registry number reflects the compound's recognition as a distinct chemical entity with defined structural parameters and established synthetic accessibility.

Alternative nomenclature variations encountered in chemical databases include "Cyclopropanecarboxylic acid, 1-(4-iodophenyl)-, methyl ester" and "1-(4-Iodophenyl)cyclopropanecarboxylic acid methyl ester". These alternative naming conventions demonstrate the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy. The MDL number MFCD15523646 provides additional database cross-referencing capabilities, facilitating comprehensive literature searches and compound identification across multiple chemical information systems.

Molecular Formula and Weight Determination

The molecular formula C₁₁H₁₁IO₂ accurately represents the atomic composition of this compound, encompassing eleven carbon atoms, eleven hydrogen atoms, one iodine atom, and two oxygen atoms. This empirical formula reflects the compound's moderate molecular complexity and provides essential information for stoichiometric calculations in synthetic applications. The systematic arrangement of these atoms creates a molecular architecture that combines aromatic stability with the inherent ring strain characteristics of the cyclopropane moiety.

The molecular weight calculation yields 302.11 grams per mole, representing a moderately sized organic molecule suitable for various synthetic transformations. This molecular weight falls within an optimal range for organic synthesis applications, providing sufficient molecular complexity for interesting chemical reactivity while maintaining reasonable handling characteristics. The significant contribution of the iodine atom to the overall molecular weight reflects the compound's potential utility in halogen exchange reactions and cross-coupling methodologies.

Property Value Source References
Molecular Formula C₁₁H₁₁IO₂
Molecular Weight 302.11 g/mol
CAS Registry Number 630384-36-0
MDL Number MFCD15523646
InChI Key AFNUSZPFMBSKAE-UHFFFAOYSA-N

The InChI (International Chemical Identifier) representation "InChI=1S/C11H11IO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3" provides a standardized string representation of the molecular structure. This computational identifier enables precise structure matching across chemical databases and facilitates automated chemical information processing. The InChI Key "AFNUSZPFMBSKAE-UHFFFAOYSA-N" serves as a hashed version of the full InChI string, providing a more manageable identifier for database searches and chemical informatics applications.

Crystallographic Characterization via X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound remains limited in the available literature, related cyclopropanecarboxylate compounds have been extensively characterized using crystallographic methods. The structural analysis of similar compounds provides valuable insights into the expected solid-state behavior and molecular geometry of this particular derivative. Crystallographic studies of related cyclopropane derivatives typically reveal distinctive structural features including specific bond angles and intermolecular interaction patterns.

The physical form of this compound is described as a solid material, specifically characterized as white to off-white powder or crystals. This crystalline nature suggests ordered molecular packing in the solid state, which would be amenable to X-ray diffraction analysis. The compound's storage requirements, including maintenance in dark conditions at temperatures between 2-8°C, indicate potential photosensitivity and thermal stability considerations that influence crystalline structure preservation.

Comparative crystallographic analysis of structurally related compounds, such as methyl c-1-cyano-t-2-methylsulfonyl-3-phenylcyclopropanecarboxylate, provides relevant structural context. These studies demonstrate that cyclopropanecarboxylate derivatives typically exhibit specific dihedral angles between aromatic substituents and the cyclopropane ring system. The crystallographic data for related compounds indicate that phenyl substituents often adopt orientations that minimize steric interactions while maximizing crystal packing efficiency.

The expected crystallographic behavior of this compound would likely reflect the influence of the para-iodine substituent on intermolecular interactions. Halogen bonding interactions involving the iodine atom could contribute to unique crystal packing arrangements and potentially influence the compound's physical properties. The presence of the methyl ester functionality provides additional opportunities for intermolecular hydrogen bonding interactions that could stabilize specific crystal forms.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The aromatic proton signals typically appear in the 7.0-8.0 ppm region, with the para-disubstituted benzene ring exhibiting an AA'BB' splitting pattern characteristic of symmetric substitution. The cyclopropane protons display distinctive upfield chemical shifts due to the electron-rich nature of the three-membered ring system, typically appearing between 1.0-2.0 ppm with characteristic geminal and vicinal coupling patterns.

The methyl ester protons provide a diagnostic singlet resonance around 3.5-4.0 ppm, integrating for three protons and serving as a reliable structural marker. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals characteristic carbonyl carbon resonances around 170-180 ppm for the ester functionality, while the aromatic carbon signals appear in the 120-140 ppm region. The quaternary cyclopropane carbon bearing the carboxylate substituent typically exhibits a distinctive downfield chemical shift reflecting its unique electronic environment.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbonyl stretching frequency of the ester group typically appears around 1730-1750 cm⁻¹, representing a diagnostic functional group identifier. Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ region, while carbon-hydrogen stretching frequencies occur in the 2800-3100 cm⁻¹ range. The presence of the iodine substituent may influence certain vibrational modes through inductive effects on the aromatic ring system.

Spectroscopic Method Key Diagnostic Features Expected Chemical Shifts/Frequencies
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm (AA'BB' pattern)
¹H Nuclear Magnetic Resonance Cyclopropane protons 1.0-2.0 ppm (complex multipicity)
¹H Nuclear Magnetic Resonance Methyl ester protons 3.5-4.0 ppm (singlet, 3H)
¹³C Nuclear Magnetic Resonance Carbonyl carbon 170-180 ppm
Infrared Spectroscopy Carbonyl stretch 1730-1750 cm⁻¹
Infrared Spectroscopy Aromatic carbon-carbon stretch 1450-1600 cm⁻¹

Ultraviolet-visible spectroscopy reveals absorption characteristics primarily associated with the para-iodinated aromatic chromophore. The extended conjugation between the iodine substituent and the benzene ring system typically produces absorption maxima in the 250-280 nm region, with extinction coefficients reflecting the electronic transition probabilities. The cyclopropane ring system generally does not contribute significant chromophoric activity in the accessible ultraviolet-visible range, making the aromatic absorption features the primary spectroscopic diagnostic tools.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis useful for structural verification. The molecular ion peak at m/z 302 corresponds to the expected molecular weight, while characteristic fragmentation patterns include loss of the methyl ester functionality (M-31) and potential ring-opening processes. The presence of iodine creates distinctive isotope patterns that facilitate mass spectral interpretation and provide additional structural confirmation.

Properties

IUPAC Name

methyl 1-(4-iodophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNUSZPFMBSKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trihalide-Mediated Cyclopropanation

Patent CN104447293A outlines a cyclopropanation method using trihalides (e.g., CHCl₃, CCl₄) under alkaline conditions. For methyl 1-(4-iodophenyl)cyclopropanecarboxylate, this would involve reacting 4-iodophenylacrylic acid or its derivatives with a trihalide in the presence of NaOH or KOH. The reaction proceeds via nucleophilic attack on the trihalide, forming a 2,2-gem-dihalocyclopropane intermediate. Subsequent dehalogenation with metals like sodium yields the cyclopropane core. For example:
$$
\text{4-Iodophenylacrylic acid} + \text{CHCl}_3 \xrightarrow{\text{NaOH}} \text{2,2-dichloro-1-(4-iodophenyl)cyclopropanecarboxylic acid} \xrightarrow{\text{Na}} \text{1-(4-iodophenyl)cyclopropanecarboxylic acid}
$$
This method offers mild conditions (room temperature to reflux) and high purity but requires careful handling of halogenated intermediates.

Esterification Techniques

Esterification of the cyclopropanecarboxylic acid intermediate is typically performed using acid-catalyzed or reagent-driven methods.

Acid-Catalyzed Esterification

A high-yielding (98%) procedure for methyl 4-iodophenylacetate synthesis involves treating 4-iodophenylacetic acid with HCl in methanol:
$$
\text{4-Iodophenylacetic acid} + \text{MeOH} \xrightarrow{\text{HCl}} \text{Methyl 4-iodophenylacetate} + \text{H}_2\text{O}
$$
Adapting this to the cyclopropane analog would require substituting 4-iodophenylacetic acid with 1-(4-iodophenyl)cyclopropanecarboxylic acid. The reaction proceeds at room temperature over 24 hours, offering simplicity and scalability.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) converts carboxylic acids to acid chlorides, which subsequently react with methanol. For example, methyl 4-iodophenylacetate was synthesized in 93% yield using SOCl₂ in dry methanol:
$$
\text{1-(4-Iodophenyl)cyclopropanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{MeOH}} \text{Methyl ester}
$$
This method is rapid (1–36 hours) but necessitates strict moisture control.

Halogenation and Functional Group Interconversion

Direct Iodination of Cyclopropane Precursors

While direct iodination of cyclopropane derivatives is rare, Ullmann or Sandmeyer reactions could introduce iodine post-cyclopropanation. For instance, a bromophenyl analog was synthesized via palladium-catalyzed coupling, suggesting that substituting bromide with iodide precursors (e.g., CuI) might yield the target compound.

Optimization and Yield Comparison

The table below summarizes key methods and their performance:

Method Conditions Yield Key Advantages
Trihalide cyclopropanation NaOH, CHCl₃, reflux 75–90% Mild conditions, scalable
Simmons-Smith CH₂I₂, Zn/Cu, anhydrous THF 60–75% Stereoselective
HCl/MeOH esterification HCl, 24 h, rt 98% High yield, simple workup
SOCl₂ esterification SOCl₂, dry MeOH, 1–36 h 93% Fast, anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-iodophenyl)cyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: The ester group can be reduced to an alcohol or further to a hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with lithium aluminum hydride would produce the corresponding alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Methyl 1-(4-iodophenyl)cyclopropanecarboxylate serves as a crucial building block in organic synthesis. It is utilized in constructing complex molecules and natural product analogs. The compound's cyclopropane structure allows for unique reactivity patterns, making it valuable in synthesizing derivatives with specific functional groups.

Synthetic Routes
The synthesis of this compound typically involves cyclopropanation reactions using precursors like styrene derivatives. A common method includes the use of diiodomethane as a cyclopropanation reagent under basic conditions. This approach not only yields the desired cyclopropane but also allows for subsequent iodination steps to introduce the iodine substituent on the phenyl ring .

Biological Applications

Potential Pharmacological Properties
Research indicates that this compound may exhibit significant pharmacological properties. Its structure suggests potential interactions with biological targets, including enzymes and receptors. Compounds with similar iodinated phenyl groups have shown affinity for serotonin receptors, hinting at possible applications in modulating neurotransmitter systems .

Radiolabeled Imaging Studies
Due to the presence of iodine, this compound is being investigated as a radiolabeled compound for imaging studies. The iodine atom can serve as a tracer in various imaging modalities, allowing researchers to visualize biological processes in vivo. This application is particularly relevant in drug development and pharmacokinetics .

Industrial Applications

Synthesis of Specialty Chemicals
In industrial contexts, this compound is employed in synthesizing specialty chemicals and materials with unique properties. Its ability to undergo nucleophilic substitution reactions due to the reactive iodine atom enhances its utility in creating diverse chemical products.

Mechanism of Action

The mechanism of action of Methyl 1-(4-iodophenyl)cyclopropanecarboxylate depends on its specific application. In chemical reactions, the iodine atom serves as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its cyclopropane and ester functionalities. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
  • Methyl 1-(4-chlorophenyl)cyclopropanecarboxylate
  • Methyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Uniqueness

Methyl 1-(4-iodophenyl)cyclopropanecarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing different electronic effects in various chemical contexts.

Biological Activity

Methyl 1-(4-iodophenyl)cyclopropanecarboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, predicted interactions with biological targets, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H11_{11}IO2_2
  • Molecular Weight : 302.11 g/mol
  • Log P Values : Ranging from 2.43 to 3.68, indicating good membrane permeability and potential bioavailability.

The compound features a cyclopropane ring substituted with a carboxylate group and an iodophenyl moiety, which contributes to its lipophilicity and possible interactions with various biological systems.

Target Prediction and Novelty

Recent computational approaches have predicted that compounds similar to this compound may interact with a diverse array of protein targets. A study highlighted that over 3262 distinct protein targets were predicted for a library of candidate compounds based on molecular similarity . The novelty scores associated with these targets indicate a significant representation of newer research directions in pharmacology.

Study on Cyclopropane Derivatives

A study investigated the biological activity of cyclopropane derivatives, including those similar to this compound. The findings suggested that these compounds could serve as effective inhibitors for specific enzymes involved in metabolic pathways. The research emphasized the importance of structural modifications in enhancing biological activity and target specificity .

Antibacterial Activity

Another relevant study focused on the antibacterial properties of cyclopropane carboxylic acids. The researchers found that certain derivatives exhibited significant antibacterial activity in vitro, suggesting that this compound may also possess similar properties due to its structural characteristics .

Comparative Analysis with Similar Compounds

To further understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameSimilarityUnique Features
Methyl 3-(4-Iodophenyl)propanoate0.84Propanoate structure; potential different reactivity
Methyl 5-iodo-2-methylbenzoate0.77Benzoate structure; different aromatic substitution
Methyl 2-methyl-2-phenylpropanoate0.76Different branching; potential for varied interactions
Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate0.75Amino substitution; potential for enhanced biological activity

This table highlights the uniqueness of this compound due to its cyclopropane ring and specific iodophenyl substitution pattern.

Q & A

Q. What are the established synthetic routes for Methyl 1-(4-iodophenyl)cyclopropanecarboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves cyclopropanation via the Bingel reaction or dihalocarbene addition to alkenes. For the 4-iodophenyl group, a Suzuki-Miyaura coupling between a cyclopropanecarboxylate boronic ester and 1-iodo-4-bromobenzene can introduce the aryl-iodide moiety. Alternatively, nucleophilic aromatic substitution (e.g., replacing a nitro group with iodide) may be employed. Key intermediates include methyl cyclopropanecarboxylate derivatives and iodinated aromatic precursors. Scalable protocols emphasize catalyst optimization (e.g., Pd(PPh₃)₄ for coupling) and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Characterization combines ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., coupling constants J = 6–8 Hz for adjacent protons) and iodine’s deshielding effect on aromatic protons. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks, with iodine’s isotopic signature (M+2 peak at ~50% intensity). IR spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹). For purity, HPLC with UV detection (λ = 254 nm) is recommended, leveraging iodine’s strong absorbance .

Q. What are the dominant reactivity patterns of the cyclopropane ring in this compound?

  • Methodological Answer : The strained cyclopropane ring undergoes ring-opening under acidic or oxidative conditions. For example, treatment with H₂SO₄ may yield linear diacids, while ozonolysis cleaves the ring to form ketones. Nucleophilic attack at the ester group (e.g., hydrolysis to carboxylic acid) is also common. Reactivity studies should control temperature and solvent polarity to avoid unintended decomposition .

Advanced Research Questions

Q. How does this compound interact with sigma (σ) receptors, and what pharmacological implications arise?

  • Methodological Answer : Structural analogs like (±)-PPCC demonstrate high σ receptor affinity due to the cyclopropane’s conformational rigidity and aryl substituents. For this compound, radiolabeling with ¹²⁵I enables binding assays (IC₅₀ determination via competitive displacement). Computational docking (e.g., AutoDock Vina) models interactions with σ receptor pockets, highlighting hydrophobic contacts from the iodophenyl group. Such studies inform its potential as a neuroprotective or antitumor agent .

Q. What computational strategies elucidate the electronic effects of the 4-iodophenyl substituent on cyclopropane ring stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare electron density distribution in iodophenyl vs. non-halogenated analogs. The iodine’s electron-withdrawing nature increases ring strain energy by ~5–10 kcal/mol, quantified via distortion/interaction analysis. Natural Bond Orbital (NBO) studies reveal hyperconjugative stabilization of the ester carbonyl. Solvent effects (PCM model) further refine reactivity predictions .

Q. How can researchers resolve contradictions in reported yields for its synthesis?

  • Methodological Answer : Discrepancies often stem from catalyst loading (e.g., Pd vs. Ni catalysts in coupling steps) or substrate purity (e.g., residual moisture in cyclopropane precursors). Systematic DOE (Design of Experiments) optimizes variables like temperature (80–120°C), solvent (THF vs. DMF), and stoichiometry. Reproducibility improves with in situ FTIR monitoring of intermediate formation .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

  • Methodological Answer : The iodine atom aids phasing in X-ray diffraction but can cause crystal disorder due to its large atomic radius. Slow vapor diffusion (e.g., hexane/ethyl acetate) grows single crystals. Low-temperature (100 K) data collection reduces thermal motion artifacts. For disordered regions, SHELXL refinement with constraints (e.g., riding models) improves resolution. Comparative analysis with bromo/chloro analogs identifies packing differences .

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